molecular formula C19H24N2O4S B15028505 (5E)-5-(4-butoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-butoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B15028505
M. Wt: 376.5 g/mol
InChI Key: QDJNTFMGMJVYGR-GHRIWEEISA-N
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Description

(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-butoxybenzaldehyde with 3-(morpholin-4-ylmethyl)thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and butoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in metabolic pathways, leading to its observed biological effects. For example, it may interact with proteins involved in oxidative stress response or cell signaling pathways, modulating their activity and resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with butoxyphenyl and morpholine substituents. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H24N2O4S/c1-2-3-10-25-16-6-4-15(5-7-16)13-17-18(22)21(19(23)26-17)14-20-8-11-24-12-9-20/h4-7,13H,2-3,8-12,14H2,1H3/b17-13+

InChI Key

QDJNTFMGMJVYGR-GHRIWEEISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3

Origin of Product

United States

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